molecular formula C22H20FN3O4S B2637934 N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-46-1

N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2637934
CAS RN: 941926-46-1
M. Wt: 441.48
InChI Key: JODVSWZYGOGJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20FN3O4S and its molecular weight is 441.48. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Disposition and Metabolism in Humans: A study on the orexin 1 and 2 receptor antagonist, SB-649868, details its disposition and metabolism in humans. The research provides insights into the pharmacokinetic profile, including elimination routes and half-life, which can be relevant for understanding the metabolism of structurally related compounds. This knowledge is critical for developing new drugs, predicting their behavior in the human body, and identifying potential therapeutic applications (Renzulli et al., 2011).

Diagnostic and Therapeutic Research

  • Cellular Proliferation in Tumors: Research involving the cellular proliferative marker 18F-ISO-1 for PET imaging in tumors indicates the potential of certain compounds in diagnosing and monitoring tumor proliferation. This study illustrates how novel compounds can be applied in medical imaging to assess tumor growth and response to therapy, a key area of research in oncology (Dehdashti et al., 2013).

Chemical Safety and Toxicology

  • Human Exposure to Pyrethroids: Studies on human exposure to pyrethroids, assessing metabolic profiles through urinary metabolites, demonstrate the importance of understanding how compounds are metabolized and excreted. This research is crucial for evaluating the safety and environmental impact of chemical exposure, guiding regulations and safety standards (Fortin et al., 2008).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S/c1-29-14-7-9-17(30-2)16(11-14)24-21(28)15-8-10-18-19(15)25-22(31-18)26-20(27)12-3-5-13(23)6-4-12/h3-7,9,11,15H,8,10H2,1-2H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODVSWZYGOGJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

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